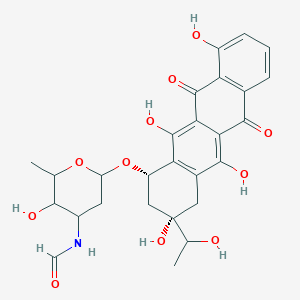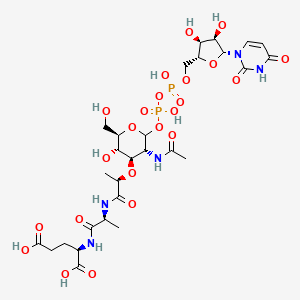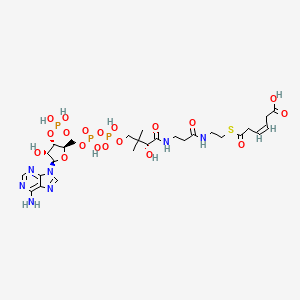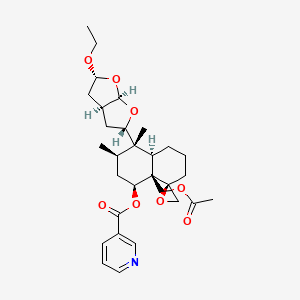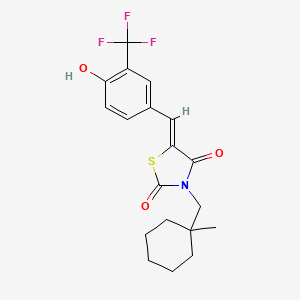![molecular formula C23H23ClN2O5S B1264420 3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-KI16425 is a 3-[({4-[4-({[1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid that is the (S)-enantiomer of KI16425. It is an enantiomer of a (R)-KI16425.
Scientific Research Applications
Synthesis and Development
- The compound was synthesized as part of developing potent PPARγ agonists. This synthesis involved a copper(I) catalyzed N-arylation as a key step, emphasizing a convergent synthetic route for easy isolation of unstable products (Reynolds & Hermitage, 2001).
Antibacterial Activity Studies
- Research into the antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups, including derivatives of this compound, revealed potential antibacterial activities against both Gram-positive and Gram-negative bacteria (Hu et al., 2006).
Exploration of PPARγ Agonism
- The compound's analogs were investigated for their role as PPARγ agonists. This research focused on the structural activity relationship, particularly around the phenyl alkyl ether moiety, to understand the requirements for PPARγ binding and activity (Collins et al., 1998).
Antimicrobial Agent Development
- The compound's structure inspired the synthesis of new quinazolines as potential antimicrobial agents. These agents showed promising antibacterial and antifungal activities on various pathogens (Desai et al., 2007).
GABAB Receptor Antagonist Synthesis
- Derivatives of the compound were synthesized as part of developing specific GABAB receptor antagonists. This research contributed to understanding the structure-activity relationship of GABAB antagonists (Abbenante et al., 1997).
properties
Product Name |
3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid |
|---|---|
Molecular Formula |
C23H23ClN2O5S |
Molecular Weight |
475 g/mol |
IUPAC Name |
3-[[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28)/t15-/m0/s1 |
InChI Key |
LLIFMNUXGDHTRO-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



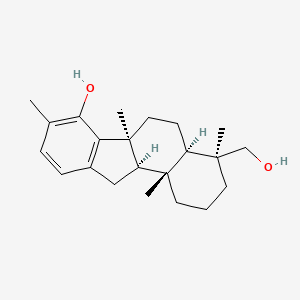
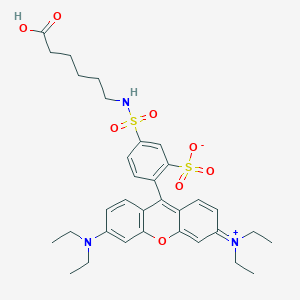
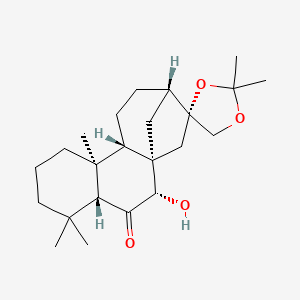
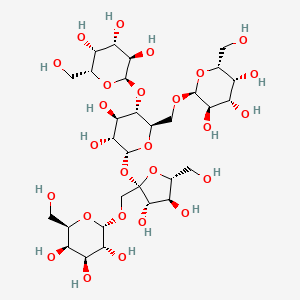
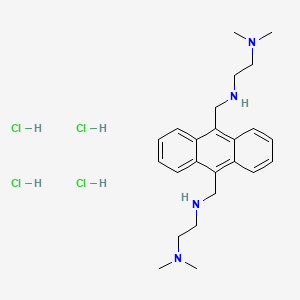
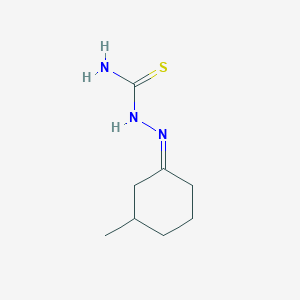
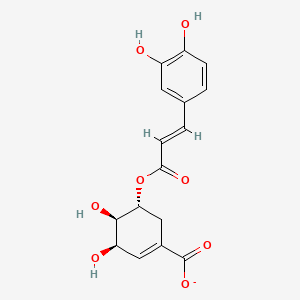
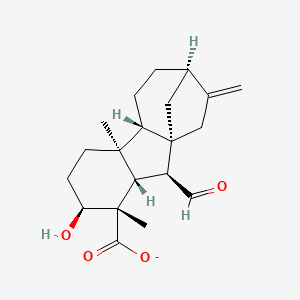
![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
